molecular formula C16H15ClN2O4 B4035682 2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)propanamide

2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No.: B4035682
M. Wt: 334.75 g/mol
InChI Key: VNZCNTABXGCUTA-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H15ClN2O4 and its molecular weight is 334.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0720347 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dioxin Impurities in Agrochemicals

Research into agrochemical formulations, including compounds like chloronitrofen and nitrofen, has revealed the presence of dioxin impurities. Studies on historic Japanese agrochemical formulations, such as pentachlorophenol and 2,4,6-trichlorophenyl-4'-nitrophenyl ether, have quantified these impurities, highlighting the environmental and health implications of dioxin emissions from agrochemical use in Japan over a 40-year period (1955-1995) (Masunaga, Takasuga, & Nakanishi, 2001).

Pharmacokinetics and Metabolism of SARMs

A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM), S-1, in rats contributes to understanding the molecular properties and metabolic profile necessary for ideal pharmacokinetic characteristics in preclinical studies. This research is crucial for developing therapeutic agents for androgen-dependent diseases (Wu et al., 2006).

Cooperative Motion in Amorphous Polymers

Investigations into the cooperative motion of polar side groups in amorphous polymers have led to advancements in materials science, particularly in the field of reversible optical storage. The study of copolymers with azo and BEM side groups provides insights into the mechanisms behind photoinduced birefringence, contributing to the development of materials with novel optical properties (Meng et al., 1996).

Nematicidal Activity of Carbamate Derivatives

Research on the synthesis and bioevaluation of carbamate derivatives against root-knot nematode (Meloidogyne javanica) demonstrates the potential of chemical compounds in agricultural pest control. The study highlights the enhanced nematicidal activity achieved through the incorporation of carbamoyloxy moiety in 2-propen-1-ones, offering avenues for the development of more effective agrochemicals (Kumari, Singh, & Walia, 2014).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-6-7-13(9-15(10)19(21)22)18-16(20)11(2)23-14-5-3-4-12(17)8-14/h3-9,11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZCNTABXGCUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.